Ethyl 2-({[2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of thiophene and benzothiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and benzothiophene precursors. The key steps include:
Formation of Thiophene-2-sulfonyl Chloride: This is achieved by reacting thiophene with chlorosulfonic acid.
Synthesis of Tetrahydroisoquinoline Derivative: This involves the reduction of isoquinoline followed by sulfonylation.
Coupling Reaction: The thiophene-2-sulfonyl chloride is then coupled with the tetrahydroisoquinoline derivative under basic conditions to form the intermediate.
Formation of the Final Product: The intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene and benzothiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
ETHYL 2-[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism by which ETHYL 2-[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects involves interaction with specific molecular targets. The thiophene and benzothiophene rings can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl and amido groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl Chloride: A precursor in the synthesis of the target compound.
Benzothiophene Derivatives: Compounds with similar structural features used in medicinal chemistry and material science.
Tetrahydroisoquinoline Derivatives: Known for their biological activity and used in drug development.
Uniqueness
ETHYL 2-[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of thiophene, benzothiophene, and tetrahydroisoquinoline moieties, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C25H26N2O5S3 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
ethyl 2-[(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5S3/c1-2-32-25(29)22-18-10-5-6-11-20(18)34-24(22)26-23(28)19-14-16-8-3-4-9-17(16)15-27(19)35(30,31)21-12-7-13-33-21/h3-4,7-9,12-13,19H,2,5-6,10-11,14-15H2,1H3,(H,26,28) |
InChI Key |
QLPRBQTZRFBTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC4=CC=CC=C4CN3S(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
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